molecular formula C7H14N2O B1384780 (R)-N-Methylpiperidine-2-carboxamide CAS No. 270258-76-9

(R)-N-Methylpiperidine-2-carboxamide

Cat. No. B1384780
M. Wt: 142.2 g/mol
InChI Key: OHSDIYRKGMNZBC-ZCFIWIBFSA-N
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Description

(R)-N-Methylpiperidine-2-carboxamide, also known as (R)-MPCA, is an important synthetic intermediate used in the production of numerous drugs and medicines. It has the ability to act as a chiral building block and is used in the synthesis of a wide variety of compounds and products. This compound is also known for its ability to act as a chiral catalyst, which makes it a useful tool for the synthesis of optically active compounds.

Scientific Research Applications

  • Facile Synthesis of Carboxamides : Carboxamides like (R)-N-Methylpiperidine-2-carboxamide can be rapidly synthesized in high yields through reactions involving free carboxylic acids and amines. This process involves secondary or tertiary alkyl substituted acids and amines, with 1-methyl-2-halopyridinium iodides in the presence of tri-n-butylamine (Bald, Saigo, & Mukaiyama, 1975).

  • Potential Multifunctional Anti-Cancer Metal Complexes : Studies have shown that rhodium(II) and platinum(II) complexes of diamine-substituted acridine-4-carboxamides exhibit potential as multifunctional anti-cancer agents. These complexes have demonstrated significant antitumor activity in preclinical assays (Goodgame et al., 1990).

  • Radiolabeling for Medical Imaging : Compounds like N-(2-aminoethyl)-5-fluoropyridine-2-carboxamide, related to (R)-N-Methylpiperidine-2-carboxamide, have been developed for radiolabeling with 18F. This facilitates PET (Positron Emission Tomography) imaging for studying neuropsychiatric diseases related to monoamine oxidase B (MAO-B) (Beer et al., 1995).

  • Discovery of Dual Src/Abl Kinase Inhibitors : Research has identified a series of substituted 2-(aminopyridyl)- and 2-(aminopyrimidinyl)thiazole-5-carboxamides as potent Src/Abl kinase inhibitors. These compounds have shown excellent antiproliferative activity against various tumor cell lines, indicating their potential in cancer treatment (Lombardo et al., 2004).

  • Potential Antitumor Agents in Solid Tumors : N-[2-(dimethylamino)ethyl]acridine-4-carboxamide derivatives have been identified as promising antitumor agents, particularly effective against solid tumors like Lewis lung carcinoma. Their mechanism involves DNA intercalation and they have shown remarkable activity in vivo (Atwell et al., 1987).

  • Development of PARP Inhibitors for Cancer Treatment : Cyclic amine-containing benzimidazole carboxamide PARP inhibitors have been developed for cancer treatment. For instance, ABT-888, a compound structurally related to (R)-N-Methylpiperidine-2-carboxamide, has shown high potency against PARP enzymes and has entered clinical trials (Penning et al., 2009).

properties

IUPAC Name

(2R)-N-methylpiperidine-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14N2O/c1-8-7(10)6-4-2-3-5-9-6/h6,9H,2-5H2,1H3,(H,8,10)/t6-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHSDIYRKGMNZBC-ZCFIWIBFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C1CCCCN1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CNC(=O)[C@H]1CCCCN1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

142.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(R)-N-Methylpiperidine-2-carboxamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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